molecular formula C11H15NO2 B11991597 N-(1-hydroxybutan-2-yl)benzamide CAS No. 13973-26-7

N-(1-hydroxybutan-2-yl)benzamide

Cat. No.: B11991597
CAS No.: 13973-26-7
M. Wt: 193.24 g/mol
InChI Key: VBJINWBNLPUWPL-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a hydroxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-hydroxybutan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acid and 1-hydroxybutan-2-amine. This reaction typically requires the presence of a catalyst and specific reaction conditions to proceed efficiently. One method involves using diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway allows for the synthesis of benzamide derivatives with high yields and low reaction times.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and recoverable catalysts ensures an eco-friendly and cost-effective process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxybutan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(1-oxobutan-2-yl)benzamide.

    Reduction: Formation of N-(1-hydroxybutan-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and promoting glucose utilization.

Comparison with Similar Compounds

Similar Compounds

  • N-allylbenzamide
  • N-butylbenzamide
  • N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides

Uniqueness

N-(1-hydroxybutan-2-yl)benzamide is unique due to its specific hydroxybutyl chain, which imparts distinct chemical and biological properties

Properties

CAS No.

13973-26-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)benzamide

InChI

InChI=1S/C11H15NO2/c1-2-10(8-13)12-11(14)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14)

InChI Key

VBJINWBNLPUWPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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